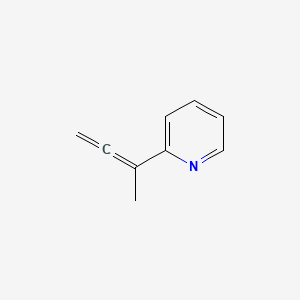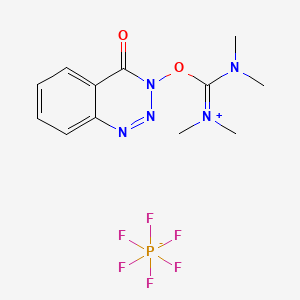
ZONYL FS-300
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZONYL FS-300 is a non-ionic fluorosurfactant . It is known for its ability to reduce liquid surface tension and provide unique properties such as excellent wetting, spreading, and leveling capabilities . It is also used to prevent fogging of plastic cover sheets used in agriculture .
Synthesis Analysis
ZONYL FS-300 is used as an additive to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces . It also has a plasticizing effect on the mechanical properties of the base material .Molecular Structure Analysis
The linear formula of ZONYL FS-300 is RfCH2CH2O (CH2CH2O)xH .Chemical Reactions Analysis
ZONYL FS-300 is a water-based nonionic surfactant that does not contain any organic solvents . It is compatible with any other ionic surfactant and is not affected by polyvalent cations in solution .Physical And Chemical Properties Analysis
ZONYL FS-300 is a non-ionic fluorosurfactant . It has a concentration of 40% solids in H2O and a density of 1.10 g/mL±0.05 g/mL at 20 °C .Mecanismo De Acción
Safety and Hazards
ZONYL FS-300 is classified as dangerous for the environment . It is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Inhalation of decomposition products in high concentration may cause shortness of breath (lung oedema) and inhalation of aerosol or fine spray mist may cause serious respiratory problems .
Direcciones Futuras
ZONYL FS-300 is being used in the synthesis of stretchable and transparent conductive materials . It is necessary to promote the adhesion of PEDOT:PSS on hydrophobic substrate surfaces, and it also has a plasticizing effect on the mechanical properties of the base material . The obtained PEDOT:PSS/PEO electrode system has properties such as conductivity and transparency .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of ZONYL FS-300 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Perfluorooctanoic acid", "Ethylene oxide", "Sodium hydroxide", "Sulfuric acid", "Methanol", "Sodium chloride" ], "Reaction": [ "Step 1: Perfluorooctanoic acid is reacted with ethylene oxide in the presence of sodium hydroxide to form a perfluorooctanoic acid ethoxylate intermediate.", "Step 2: The intermediate is then reacted with sulfuric acid to form a sulfonated perfluorooctanoic acid ethoxylate.", "Step 3: The sulfonated perfluorooctanoic acid ethoxylate is then reacted with methanol to form a methoxy sulfonate intermediate.", "Step 4: The methoxy sulfonate intermediate is then reacted with sodium chloride to form ZONYL FS-300." ] } | |
Número CAS |
197664-69-0 |
Nombre del producto |
ZONYL FS-300 |
Fórmula molecular |
RfCH2CH2O(CH2CH2O)xH |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B1180538.png)


